molecular formula C9H17NO4S B2921402 1-(Butane-1-sulfonyl)pyrrolidine-2-carboxylic acid CAS No. 1160562-35-5

1-(Butane-1-sulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2921402
CAS No.: 1160562-35-5
M. Wt: 235.3
InChI Key: NSVGZDWWWLPNFH-UHFFFAOYSA-N
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Description

1-(Butane-1-sulfonyl)pyrrolidine-2-carboxylic acid is a pyrrolidine-2-carboxylic acid derivative substituted with a butane-1-sulfonyl group at the nitrogen position. This compound is of interest in medicinal chemistry for its structural features, which may influence pharmacokinetic properties such as solubility and bioavailability .

Properties

IUPAC Name

1-butylsulfonylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-2-3-7-15(13,14)10-6-4-5-8(10)9(11)12/h8H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVGZDWWWLPNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(Butane-1-sulfonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-(Butane-1-sulfonyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Butane-1-sulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of 1-(butane-1-sulfonyl)pyrrolidine-2-carboxylic acid with related compounds:

Compound Name Substituent Molecular Weight (g/mol) Polarity (Relative) Solubility (Inferred) Key Evidence ID
This compound Butane-1-sulfonyl ~250.34* High Moderate (aqueous/organic) -
1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid 2-(Trifluoromethyl)benzenesulfonyl 323.29 Very High Low (hydrophobic aromatic)
1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic acid 2-Methylpropanoyl 185.22 Moderate High (small alkyl chain)
1-Phenylpyrrolidine-2-carboxylic acid Phenyl 191.23 Low Low (aromatic hydrophobicity)
Captopril (2S)-2-Methyl-3-sulfanylpropanoyl 217.29 Moderate (thiol) Moderate

*Calculated based on pyrrolidine-2-carboxylic acid (129.16 g/mol) + butane-1-sulfonyl (121.18 g/mol).

Key Observations:

  • Polarity and Solubility: The butane-1-sulfonyl group enhances polarity compared to phenyl or alkyl substituents, likely improving aqueous solubility relative to aromatic analogs (e.g., 1-phenylpyrrolidine-2-carboxylic acid) . However, solubility remains lower than smaller acylated derivatives like 1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid .
  • Molecular Weight: The butane-1-sulfonyl derivative occupies a mid-range molecular weight (~250 g/mol), making it more drug-like compared to bulkier analogs like the trifluoromethylbenzenesulfonyl derivative (323.29 g/mol) .

Structural and Functional Group Comparisons

Sulfonyl vs. Acyl Substituents
  • This compound vs.
Sulfonyl vs. Thiol-Containing Analogs
  • Comparison with Captopril:
    Captopril, an ACE inhibitor, features a thiol (-SH) group critical for zinc-binding in the enzyme’s active site. In contrast, the sulfonyl group in the target compound lacks this metal-chelating ability but offers greater oxidative stability .

Research Implications

  • Drug Design: The butane-1-sulfonyl group balances polarity and lipophilicity, making it a candidate for optimizing central nervous system (CNS) penetration or renal clearance.

Biological Activity

1-(Butane-1-sulfonyl)pyrrolidine-2-carboxylic acid is a compound characterized by a pyrrolidine ring with a butane sulfonyl group and a carboxylic acid moiety, represented by the molecular formula C9H19NO4SC_9H_{19}NO_4S. This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly its potential antiviral properties and interactions with various biological targets.

Chemical Structure and Properties

The unique structure of this compound enhances its solubility and reactivity, making it a valuable building block in organic synthesis. The presence of the sulfonyl group is critical for its biological activity, as it influences the compound's interaction with biological systems.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been shown to inhibit viral replication through mechanisms that remain under investigation. The compound's ability to interfere with viral protein synthesis and assembly has been highlighted in several studies.

Enzyme Inhibition

This compound has also been explored for its role as an enzyme inhibitor. For instance, it demonstrates inhibitory effects on enzymes involved in metabolic pathways, thereby influencing lipid metabolism and potentially aiding in weight management strategies. Specifically, it has been noted for its ability to inhibit ATP citrate lyase, an enzyme crucial for fatty acid synthesis .

Study on Antiviral Activity

A study conducted on the antiviral efficacy of this compound revealed that it significantly reduced viral load in infected cell cultures. The mechanism was attributed to the compound's interference with viral entry and replication stages. The results indicated a dose-dependent response, with higher concentrations yielding more substantial antiviral effects.

Enzyme Interaction Analysis

Another research effort focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit ATP citrate lyase activity in vitro, leading to decreased fatty acid synthesis and increased glycogen production in liver cells. This suggests potential applications in treating obesity and metabolic disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructure FeaturesUnique Aspects
1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acidContains a phenyl group instead of butaneExhibits different biological activity profiles
2-(Butanesulfonyl)glycineGlycine backbone instead of pyrrolidineFocuses on amino acid interactions
3-(Butanesulfonyl)prolineProline ring structureDifferent stereochemistry affecting activity

The sulfonyl group in these compounds plays a crucial role in their solubility and reactivity, impacting their biological activities.

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